Temephos sulfoxide
Description
Significance of Oxidative Metabolites in Organophosphorus Chemistry
Organophosphorus (OP) compounds represent a major class of pesticides used globally in agriculture and public health. nih.gov Their environmental and biological activity is profoundly influenced by metabolic transformations, particularly oxidation. researchgate.net For many organophosphorothioates (compounds containing a P=S bond), metabolic oxidation is a critical bioactivation step. neptjournal.com This process, often catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues, typically involves oxidative desulfurization, where the sulfur atom is replaced by an oxygen atom to form a highly toxic "oxon" analog. researchgate.netmdpi.com
Role of Temephos (B1682015) Sulfoxide (B87167) as a Primary Transformation Product of Temephos
Temephos sulfoxide is a principal transformation product of Temephos, a non-systemic organophosphate insecticide used to control insect larvae, particularly mosquitoes. epa.govchemicalbook.com Its formation occurs through both biological metabolism and environmental degradation processes.
In biological systems, Temephos is metabolized in the liver of organisms such as rats through S-oxidation to produce this compound. mdpi.comwho.int This metabolite is considered a primary toxicant. who.int Studies have shown that Temephos and this compound can be interconverted within animal systems. mass.gov Following oral administration in rats, this compound is one of at least eleven metabolites detected in blood and various tissues, including the liver, kidney, brain, and adipose tissue, where the parent compound tends to accumulate. researchgate.netnih.gov The biotransformation of Temephos is extensive, involving oxidation, hydrolysis, and subsequent conjugation for excretion. mdpi.comnih.gov
In the environment, this compound is a major degradate formed under various conditions. epa.gov It is a primary product of the photolysis of Temephos when exposed to sunlight and is also formed through biodegradation in water and sediment systems. epa.govchemicalbook.comanses.fr Due to its chemical properties, this compound is more water-soluble and does not bind to soil as strongly as the parent Temephos, making it more likely to migrate and remain dissolved in water. epa.govepa.gov Field studies have documented its presence in the environment shortly after the application of Temephos.
Table 1: Detection of this compound in Environmental Field Studies This table is interactive. You can sort and filter the data.
Research Gaps and Future Directions in this compound Studies
Despite its identification as a key metabolite, there are significant gaps in the scientific understanding of this compound. The toxicological database for Temephos and its various degradation products is considered limited, with many available studies dating back several decades and not conforming to current scientific standards. epa.govnih.govepa.gov
Future research should prioritize a systematic evaluation of this compound to address these knowledge gaps. Key areas for investigation include its specific toxicological profile, its environmental persistence and long-term fate, and the development of sensitive and specific analytical methods for its detection in both environmental and biological samples. nih.govresearchgate.net A better understanding of these aspects is crucial for a comprehensive risk assessment of Temephos use. nih.gov
Table 2: Summary of Research Gaps in this compound Studies This table is interactive. You can sort and filter the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfinylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7P2S3/c1-18-24(26,19-2)22-13-5-9-15(10-6-13)28(17)16-11-7-14(8-12-16)23-25(27,20-3)21-4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJCVVHCNIKOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7P2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058320 | |
| Record name | Temephos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-55-8 | |
| Record name | Temephos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temephos sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMEPHOS SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37VL6KHJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Environmental Generation Pathways of Temephos Sulfoxide
Biotic Transformation Mechanisms
Biotic transformation, particularly through microbial metabolism, is considered the primary pathway for the degradation of Temephos (B1682015) in the environment. apvma.gov.au This process involves the oxidation of the thioether and thiophosphate functional groups, leading to a range of products including Temephos sulfoxide (B87167). apvma.gov.au
Microbial Metabolism in Aquatic Ecosystems
Microorganisms present in aquatic ecosystems are a predominant factor in the transformation and dissipation of Temephos. epa.gov Both aerobic and anaerobic microbial activities contribute to the formation of Temephos sulfoxide from the parent compound.
Under aerobic conditions in water and sediment systems, microbial activity readily degrades Temephos. epa.govanses.fr In a study of an aerobic water/sediment environment, Temephos degraded with a half-life of 17.2 days. epa.govanses.fr During this degradation, this compound was identified as a transformation product in both the water and sediment phases. epa.govanses.fr The concentration of this compound peaked at different times in each medium, demonstrating the dynamic partitioning and transformation within the ecosystem. epa.govanses.fr
Table 1: Maximum Detection of this compound in an Aerobic Aquatic System This interactive table summarizes the peak concentrations of this compound observed during aerobic microbial degradation studies.
| Medium | Maximum Concentration (% of Applied) | Time to Maximum Detection (Days) |
|---|---|---|
| Sediment | 5.4% | 4 |
| Water | 3.6% | 2 |
Data sourced from a U.S. EPA study. epa.govanses.fr
In the absence of oxygen, the microbial transformation of Temephos proceeds differently, yet still results in the formation of this compound. epa.gov Under anaerobic conditions, no mineralization to CO₂ is observed. epa.gov this compound is detected in both the sediment and water phases, although primarily in the water. epa.gov Its concentration increases over a much longer timescale compared to aerobic conditions. epa.gov
Table 2: Maximum Detection of this compound in an Anaerobic Aquatic System This interactive table details the peak concentration of this compound observed during anaerobic microbial transformation.
| Medium | Maximum Concentration (% of Applied) | Time to Maximum Detection (Days) |
|---|---|---|
| Water | 3.4% | 205 |
| Sediment | <1.0% | - |
Data sourced from a U.S. EPA study. epa.gov
Biotransformation in Non-Target Organisms
Temephos can be metabolized by various non-target organisms, leading to the formation of this compound through specific enzymatic pathways.
The biotransformation of Temephos in non-target aquatic organisms often involves S-oxidation, a metabolic process that oxidizes a sulfur atom. nih.govresearchgate.netresearchgate.net This pathway is a key mechanism for the formation of this compound. mass.gov In studies involving fish, this compound was identified as the major metabolite. epa.gov Following a 28-day exposure period, this compound constituted a significant portion of the residues found in the organism's tissues. epa.gov
Table 3: this compound as a Metabolite in Fish This interactive table presents the findings on this compound as a major metabolite in a non-target aquatic organism.
| Organism | Tissue | Metabolite | Maximum Percentage of Total Residue |
|---|---|---|---|
| Fish | Viscera | This compound | 12.6% |
Data sourced from a U.S. EPA study following 28 days of exposure. epa.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Temephos |
| This compound |
| Temephos sulfone |
| Temephos sulfide (B99878) phenol (B47542) |
| Temephos sulfone phenol |
S-Oxidation Pathways in Vertebrate Models (e.g., piscine, avian, mammalian models)
The metabolism of temephos to this compound is a key detoxification pathway in various vertebrate species. This bioactivation can involve the oxidation of a sulfur atom to the more toxic sulfoxide or sulfone. vt.edu
In mammalian models, such as rats, the metabolism of temephos results in the formation of this compound as a significant metabolic product. who.int The metabolic profile in fish is reported to be very similar to that of rats. who.int
In piscine models, fish exposed to temephos accumulate the parent compound, and this compound is identified as the only significant metabolic product. who.int Studies on bluegill sunfish (Lepomis macrochirus) have shown that while temephos can bioaccumulate, it is also rapidly depurated after exposure ceases. waterquality.gov.au The metabolic fate in fish involves the oxidation of the thiophosphate group and the sulfur atom in the sulfide group. mass.gov
While specific studies on avian models detailing the S-oxidation of temephos to this compound are not extensively available in the provided results, organophosphates in general are known to be metabolized by birds. waterquality.gov.au It is plausible that similar oxidative pathways to those seen in mammals and fish occur in avian species as well.
Table 1: Summary of this compound Formation in Vertebrate Models
| Vertebrate Model | Key Findings | References |
| Mammalian (Rat) | This compound is a main metabolic product. | who.int |
| Piscine (Fish) | Metabolic profile is similar to rats, with this compound being the primary metabolite. | who.int |
| Avian | While direct evidence is limited in the search results, birds are known to metabolize organophosphates, suggesting a similar pathway. | waterquality.gov.au |
Enzymatic Systems Involved in Oxidative Metabolism (e.g., FAD monooxygenases, cytochrome P450)
The S-oxidation of temephos to this compound is catalyzed by specific enzyme systems, primarily belonging to two major families of monooxygenases: Flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP450). nih.govresearchgate.net
Flavin-containing monooxygenases (FMOs) are a family of enzymes that catalyze the oxygenation of a wide range of foreign chemicals, including pesticides. core.ac.uk They are known to metabolize compounds containing soft nucleophiles like nitrogen and sulfur. plos.org Specifically, FMOs catalyze the S-oxygenation of thioether-containing organophosphates. nih.govuniprot.org This process represents a detoxification pathway compared to the production of the more toxic oxon metabolite. nih.gov The catalytic cycle of FMO involves the reduction of FAD by NADPH, which then reacts with molecular oxygen to form a stable flavin-hydroperoxide intermediate that oxidizes the substrate. nih.govturkjps.org
Cytochrome P450 monooxygenases (CYP450s) are another major family of enzymes involved in the metabolism of a vast array of xenobiotics, including insecticides. nih.gov These heme-containing enzymes are responsible for the oxidative metabolism of many compounds. nih.gov While both FMOs and CYP450s can metabolize the same substrates, they often produce different metabolites. nih.gov In the context of organophosphate resistance, increased expression of certain CYP450 genes has been observed in various insect species, indicating their role in detoxification. researchgate.neteje.czresearchgate.net Although direct evidence for CYP450-mediated temephos sulfoxidation in vertebrates is not explicitly detailed in the provided results, their known role in oxidizing a wide range of insecticides suggests their potential involvement. researchgate.netnih.gov
Table 2: Enzymatic Systems in this compound Formation
| Enzymatic System | Function in Oxidative Metabolism | References |
| Flavin-containing monooxygenases (FMOs) | Catalyze the S-oxygenation of thioether-containing organophosphates, a key step in forming this compound. | nih.govcore.ac.ukuniprot.org |
| Cytochrome P450 (CYP450) | A major family of detoxification enzymes that metabolize a wide range of insecticides through oxidation. Their involvement in temephos sulfoxidation is likely. | researchgate.netnih.gov |
Environmental Fate and Transport Dynamics of Temephos Sulfoxide
Persistence and Dissipation in Environmental Compartments
Aquatic Phase Dynamics
Temephos (B1682015) sulfoxide (B87167) is a major degradation product of Temephos in aquatic environments. epa.gov It is formed through oxidation and has been identified in both water and sediment phases. epa.gov
Under photolytic conditions, Temephos degrades with a half-life of 15 days, with Temephos sulfoxide being the only major metabolite, reaching a maximum of 11% of the applied radioactivity. anses.freuropa.eu In aerobic aquatic metabolism studies, this compound was detected in both the water and sediment. epa.gov Specifically, it reached a maximum of 3.6% in the water by day 2. epa.gov
Under anaerobic conditions, the formation of this compound is also observed. In one study, its concentration in the aqueous phase increased to 1.3% at the start of the experiment, then decreased before rising again to 3.4% after 205 days. epa.govepa.gov Another study involving chlorination of water containing Temephos showed that this compound was an initial transformation product but was not detected after 24 hours. researchgate.net
Soil Matrix Interactions and Mobility
This compound, along with other Temephos degradates, is more mobile in soil than the parent compound. apvma.gov.au Temephos itself adsorbs strongly to soil, making it non-leaching. europa.euapvma.gov.au However, its phenolic metabolites, which include this compound, are more hydrophilic and therefore more mobile. apvma.gov.au
The adsorption of Temephos to soil is highly dependent on the organic carbon content, with Koc values ranging from 18,250 to 31,800, indicating immobility. nih.gov In contrast, degradation products like this compound adsorb less strongly. nih.gov This difference in sorption behavior suggests that this compound has a higher potential for movement within the soil matrix compared to Temephos.
Sorption and Desorption Processes in Environmental Matrices
The sorption and desorption behavior of this compound are critical factors governing its environmental transport and bioavailability.
Adsorption to Organic Matter and Colloids
The parent compound, Temephos, exhibits very high adsorption to soil organic matter, with Koc estimations ranging from 8,421 to 31,800. anses.fr This strong sorption is a key factor in its dissipation from the water phase. anses.fr In aquatic systems, Temephos rapidly sorbs to organic matter and colloids, leading to a biphasic dissipation pattern of rapid sorption followed by slower metabolism. apvma.gov.au
While specific studies focusing solely on the adsorption of this compound to organic matter and colloids are limited, the general principle is that as an oxidation product, it is more polar and less hydrophobic than Temephos. epa.govapvma.gov.au This increased polarity leads to weaker adsorption to soil and sediment particles. epa.gov The process of desorption of Temephos from sediments is often the result of its transformation into less strongly adsorbing degradates like this compound, which then partition into the water phase. epa.gov
The interaction of organic compounds with soil and sediment matrices is complex, involving adsorption onto mineral surfaces and absorption into organic matter. au.dk The characteristics of the organic matter, such as whether it is flexible (rubbery) or condensed (glassy), influence the binding mechanisms. mdpi.com
Table 1: this compound Formation and Distribution in Environmental Compartments
| Environmental Compartment | Condition | Maximum Concentration/Occurrence of this compound | Time to Maximum Concentration | Reference |
|---|---|---|---|---|
| Aquatic Phase (Photolysis) | - | 11% of Applied Radioactivity | - | anses.freuropa.eu |
| Aquatic Phase (Aerobic) | - | 3.6% of Applied | 2 days | epa.gov |
| Aquatic Phase (Anaerobic) | - | 3.4% of Applied | 205 days | epa.govepa.gov |
| Sediment (Aerobic) | - | 5.4% of Applied | 4 days | epa.govepa.gov |
| Sediment (Anaerobic) | - | <1% of Applied | - | epa.govepa.gov |
Influence of Environmental Parameters on Sorption (e.g., pH, salinity, temperature, tidal fluctuations)
Environmental factors can significantly influence the degradation of Temephos and the formation and subsequent sorption of its metabolites, including this compound. epa.gov Seasonal variations in parameters such as dissolved oxygen, redox potential, pH, salinity, and temperature are likely to affect the rate of Temephos dissipation and the nature of its degradation products. epa.gov
For instance, the hydrolysis of Temephos, a process that can lead to the formation of its degradates, increases with higher pH. anses.freuropa.eu While this compound was identified as a major degradate in a hydrolysis study at pH 9, it was present at less than 10% of the applied radioactivity. epa.gov In a study on the removal of Temephos from water, it was found that pH variation over a wide range (3.0 to 12.0) did not significantly affect the adsorption of the parent compound by a modified adsorbent. brieflands.com Although this study did not specifically investigate this compound, it highlights the potential for pH to be a factor in sorption processes.
Tidal fluctuations in salt marshes and mangrove swamps, where Temephos is primarily applied, can also influence its degradation and the distribution of its metabolites. epa.gov These fluctuations affect water chemistry and sediment dynamics, which in turn can impact the partitioning of this compound between the water column and sediment.
Bioconcentration and Bioaccumulation Potential in Non-Target Organisms
The environmental fate of temephos includes its potential to be taken up by organisms, and its metabolite, this compound, is also a compound of interest in this regard. The lipophilic nature of temephos, indicated by its high n-octanol/water partition coefficient (log K_ow_ 4.91), suggests a tendency for bioaccumulation in aquatic life. anses.frepa.gov
Uptake and Elimination Kinetics in Aquatic Biota
Studies on the bioconcentration of temephos in bluegill sunfish have provided detailed insights into its uptake and elimination dynamics. In a 28-day flow-through study, the uptake of ¹⁴C-Temephos was rapid. anses.fr The calculated uptake rate constant (K₁) was 200 (±16), while the depuration rate constant (K₂) was 0.086 (±0.0073). epa.govepa.gov This resulted in a calculated steady-state bioconcentration factor (BCF) of 2300 (±270). epa.govepa.gov The time to reach 90% of the steady state was estimated to be 27 (±2.3) days. epa.govepa.gov
The elimination of the accumulated residues was also observed during a 14-day depuration phase, where fish were moved to clean water. anses.frepa.gov Approximately 75% of the residues were eliminated from the fillet and whole fish, and 78% from the viscera during this period. anses.frepa.gov The depuration half-life was calculated to be 8.0 (±0.68) days. epa.govepa.gov
Table 1: Uptake and Elimination Kinetic Parameters for Temephos in Bluegill Sunfish
| Parameter | Value |
| Uptake Rate Constant (K₁) | 200 (±16) |
| Depuration Rate Constant (K₂) | 0.086 (±0.0073) |
| Steady State Bioconcentration Factor (BCF) | 2300 (±270) |
| Depuration Half-Life (t₁/₂) | 8.0 (±0.68) days |
| Time to Reach 90% of Steady State | 27 (±2.3) days |
Tissue Distribution and Accumulation Profiles (e.g., fish viscera, fillet)
The distribution of temephos and its metabolites, including this compound, varies across different tissues in fish. In the bluegill sunfish study, the highest concentrations of residues were consistently found in the viscera, followed by the whole fish, and then the fillet. anses.frepa.gov After 28 days of exposure, the maximum residue concentrations reached 630 ppb in the fillet, 1500 ppb in the whole fish, and 2500 ppb in the viscera. anses.frepa.gov
Parent temephos was the primary residue identified in all tissues. epa.gov However, this compound was identified as the major metabolite. epa.govepa.gov The concentration of this compound reached its maximum in the viscera, accounting for 12.6% of the total radioactivity in that tissue after 28 days of exposure. epa.gov In the fillet, this compound accounted for 5.1% of the applied radioactivity at 21 days and 4.5% at 28 days. epa.gov
The daily bioconcentration factors (BCFs) also reflected this distribution, with maximum values of 970 for the fillet, 2300 for the whole fish, and 3900 for the viscera. anses.frepa.gov During the depuration phase, residue levels decreased across all tissues. For instance, ¹⁴C-Temephos residues dropped from 630 ppb to 160 ppb in the fillet and from 2500 ppb to 560 ppb in the viscera over the 14-day period. anses.fr
Table 2: Maximum Residue Concentrations and Bioconcentration Factors (BCFs) in Bluegill Sunfish Tissues after 28-Day Exposure
| Tissue | Maximum Residue Concentration (ppb) | Maximum Daily Bioconcentration Factor (BCF) |
| Fillet | 630 | 970 |
| Whole Fish | 1500 | 2300 |
| Viscera | 2500 | 3900 |
Metabolism and Biotransformation of Temephos Sulfoxide in Biological Systems Non Human
Oxidative Biotransformation Pathways
The oxidative pathways for temephos (B1682015) sulfoxide (B87167) involve further oxidation at its sulfur atoms and the conversion of phosphorothioate (B77711) groups to phosphate (B84403) groups, resulting in more polar and often more reactive metabolites.
A key oxidative pathway for temephos sulfoxide is its conversion to the corresponding sulfone derivative. This reaction involves the oxidation of the sulfinyl group (-SO-) to a sulfonyl group (-SO₂-).
Temephos Sulfone Formation : In organisms such as rats and various insect larvae, this compound can be further metabolized to temephos sulfone (Tem-SO₂). nih.govnih.gov This conversion is part of the S-oxidation pathway, which can also occur on the parent temephos compound. nih.gov
Metabolic Progression : Studies on the metabolism of temephos in bean leaves and mosquito larvae have identified traces of the sulfone derivative, indicating that the oxidation of the sulfoxide is a recognized, albeit sometimes minor, metabolic step. nih.gov In fish, however, metabolites with an oxidized bridging sulfur (sulfoxide or sulfone) derived from cleaved phosphorothioate groups were not detected, suggesting variability in metabolic pathways across different species. epa.gov
Another critical oxidative process is the desulfuration of the phosphorus atom, which converts the thion (P=S) group to an oxon (P=O) group. This bioactivation step often results in metabolites with increased biological activity.
Temephos Oxon Sulfoxide : this compound can undergo oxidative desulfurization to form temephos oxon sulfoxide (Tem-oxon-SO). researchgate.net This metabolite contains both the oxidized sulfinyl bridge and an oxon group.
Further Oxidation Products : The metabolic cascade can continue, leading to the formation of more highly oxidized products. In some systems, metabolites such as temephos-dioxon-sulfoxide have been identified, which result from the desulfuration of both phosphorus atoms on the sulfoxide molecule. researchgate.net
Table 1: Key Oxidative Metabolites of this compound
| Metabolite Name | Abbreviation | Metabolic Pathway | Key Organisms/Systems |
|---|---|---|---|
| Temephos Sulfone | Tem-SO₂ | Further S-oxidation of the sulfinyl bridge | Rats, Insects |
| Temephos Oxon Sulfoxide | Tem-oxon-SO | Oxidative desulfurization (P=S → P=O) | Rats |
| Temephos Dioxon Sulfoxide | Tem-dox-SO | Oxidative desulfurization of both P=S groups | General Metabolite |
Hydrolytic Biotransformation Pathways
Hydrolysis represents a major detoxification route for this compound and its derivatives, breaking down the molecule into smaller, more easily excreted components.
Dephosphorylation involves the hydrolytic cleavage of the phosphate ester bonds, effectively dismantling the organophosphate structure. This is a critical step in detoxification, as it leads to compounds that generally lack the anticholinesterase activity of the parent oxons. nih.gov The hydrolysis can occur on this compound itself or on its more oxidized metabolites, such as temephos oxon sulfoxide. nih.gov This process ultimately results in the formation of various phenolic metabolites. researchgate.netnih.gov
The hydrolysis of the phosphate ester linkages in this compound and its sulfone analogue leads to the formation of distinct phenolic compounds. These metabolites are the result of the cleavage of one or both of the O-aryl phosphate bonds.
4,4′-Sulfinyldiphenol (SIDP) : This is a direct hydrolytic product of this compound. It has been identified as a metabolite in rats. researchgate.netnih.gov
4,4′-Sulfonyldiphenol (SODP) : Also known as bisphenol S (BPS), this metabolite is formed following the hydrolysis of temephos sulfone. researchgate.netnih.govresearchgate.net Its presence indicates that the initial S-oxidation to sulfoxide and subsequent oxidation to sulfone occurred prior to hydrolysis.
These phenolic derivatives are key intermediates that are subsequently prepared for excretion through conjugation reactions. nih.gov
Conjugation Reactions and Excretion Mechanisms
The final phase of metabolism for the hydrolytic products of this compound involves conjugation, a process that significantly increases their water solubility and facilitates their elimination from the body.
Sulfate (B86663) and Glucuronide Conjugates : The phenolic metabolites, including 4,4′-sulfinyldiphenol and 4,4′-sulfonyldiphenol, undergo Phase II conjugation reactions. researchgate.netnih.gov In rats, these metabolites are primarily excreted as sulfate esters and glucuronide conjugates. who.intnih.govnih.gov
Excretion : These water-soluble conjugates are secreted into the bloodstream or bile and are subsequently eliminated from the body, primarily through urine and feces. who.intnih.gov Studies in rats show that a significant portion of administered temephos is ultimately recovered in urine and feces as these conjugated hydrolysis products. who.intnih.gov
Table 2: Key Hydrolytic and Conjugated Metabolites
| Metabolite Name | Abbreviation | Formation Pathway | Subsequent Fate |
|---|---|---|---|
| 4,4′-Sulfinyldiphenol | SIDP | Hydrolysis of this compound | Conjugation (Sulfation/Glucuronidation) |
| 4,4′-Sulfonyldiphenol (Bisphenol S) | SODP (BPS) | Hydrolysis of Temephos Sulfone | Conjugation (Sulfation/Glucuronidation) |
| 4,4′-Thiodiphenol | TDP | Hydrolysis of Temephos | Conjugation (Sulfation/Glucuronidation) |
Glucuronidation Pathways
Glucuronidation is a major phase II metabolic pathway that involves the conjugation of xenobiotics with glucuronic acid, rendering them more water-soluble and readily excretable. In the context of temephos and its metabolites, glucuronidation primarily targets the phenolic breakdown products. While direct glucuronidation of this compound has not been extensively detailed in the available literature, studies on the metabolism of the parent compound, temephos, in rats indicate that its dephosphorylated metabolites undergo this conjugation.
Research has shown that after the initial S-oxidation of temephos to this compound, subsequent hydrolysis leads to the formation of phenolic compounds such as 4,4'-thiodiphenol (B147510) and 4,4'-sulfinyldiphenol. researchgate.netresearchgate.net These phenolic metabolites are then substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxyl groups. The resulting glucuronide conjugates are then eliminated from the body, primarily through urine. researchgate.netresearchgate.net
An in silico study predicting the human biotransformation of temephos also supports the likelihood of dephosphorylation followed by glucuronidation as a major detoxification pathway. nih.gov Although this study focuses on humans, the enzymatic pathways are often conserved across mammalian species.
| Metabolite | Precursor | Conjugation Reaction | Resulting Product |
|---|---|---|---|
| 4,4'-Thiodiphenol | Temephos | Glucuronidation | 4,4'-Thiodiphenol glucuronide |
| 4,4'-Sulfinyldiphenol | This compound | Glucuronidation | 4,4'-Sulfinyldiphenol glucuronide |
Sulfation Pathways
Sulfation, another crucial phase II conjugation reaction, involves the transfer of a sulfonate group to a xenobiotic, which also increases its water solubility and facilitates its excretion. Similar to glucuronidation, the sulfation of temephos metabolites has been observed to occur with its phenolic derivatives.
Studies in rats have demonstrated that the phenolic metabolites of temephos are excreted as sulfate conjugates. nih.gov Following the hydrolysis of temephos and this compound, the resulting phenolic compounds are acted upon by sulfotransferases (SULTs), which catalyze the addition of a sulfate group. The resulting sulfate esters are then readily eliminated from the body. nih.gov
The available research strongly suggests that both glucuronidation and sulfation are significant pathways in the detoxification of temephos and its metabolites. While direct conjugation of this compound is not well-documented, its breakdown products are clearly shown to undergo these phase II reactions.
| Metabolite | Precursor | Conjugation Reaction | Resulting Product |
|---|---|---|---|
| 4,4'-Thiodiphenol | Temephos | Sulfation | 4,4'-Thiodiphenol sulfate |
| 4,4'-Sulfinyldiphenol | This compound | Sulfation | 4,4'-Sulfinyldiphenol sulfate |
Comparative Metabolic Profiles Across Different Non-Target Species
The metabolism of temephos and its sulfoxide metabolite can vary significantly across different non-target species, which has important implications for their susceptibility to the pesticide's effects.
Mammals: In rats, temephos is rapidly absorbed and metabolized. The primary metabolic pathways include S-oxidation to form this compound, followed by hydrolysis and subsequent conjugation of the resulting phenolic metabolites via glucuronidation and sulfation. researchgate.netresearchgate.net At least eighteen different metabolites have been identified in rats. researchgate.net
Fish: Data on the specific phase II metabolism of this compound in fish is limited. However, it is known that fish possess the necessary enzymatic machinery for both glucuronidation and sulfation. The bioconcentration of temephos has been observed in species like the bluegill sunfish, although it is also rapidly depurated. waterquality.gov.au This rapid depuration suggests an active metabolism, likely involving pathways similar to those in mammals. A study comparing pesticide metabolic pathways between fish, rats, and goats highlighted both similarities and differences, suggesting that while mammalian data can be predictive, species-specific variations exist. nih.gov
Aquatic Invertebrates: Aquatic invertebrates are particularly sensitive to temephos. epa.gov While specific details on the glucuronidation and sulfation of this compound in these species are scarce, it is known that metabolic resistance in insects like Aedes aegypti can be associated with increased activity of detoxification enzymes. nih.gov This suggests that metabolic pathways, including conjugation reactions, play a role in the detoxification of temephos and its metabolites in these organisms.
| Species | Primary Metabolic Pathways | Key Metabolites Identified | Notes |
|---|---|---|---|
| Rat | S-oxidation, Hydrolysis, Glucuronidation, Sulfation | This compound, 4,4'-thiodiphenol, 4,4'-sulfinyldiphenol, Glucuronide and Sulfate conjugates | Extensive metabolism with numerous metabolites identified. researchgate.netnih.gov |
| Fish (general) | Presumed to involve Oxidation and Conjugation | Temephos, this compound | Rapid depuration suggests active metabolism. waterquality.gov.au Specific conjugation data is limited. |
| Aquatic Invertebrates (e.g., Aedes aegypti) | Enzymatic detoxification | Not specified in detail | Metabolic resistance linked to detoxification enzymes. nih.gov |
Ecotoxicological Implications of Temephos Sulfoxide
Toxicological Potency of Oxidized Metabolites in Comparison to Parent Compound
The oxidation of temephos (B1682015) in the environment results in metabolites that can exhibit different toxicological profiles compared to the parent compound. Temephos can be oxidized to temephos sulfoxide (B87167) and subsequently to temephos sulfone. epa.gov Additionally, the phosphorothioate (B77711) group can be oxidized to a phosphate (B84403), creating the "oxon" form, which is often a more potent inhibitor of acetylcholinesterase (AChE). mass.gov
In Vitro Studies on Cholinesterase Inhibition by Temephos Sulfoxide and its Derivatives
In vitro studies are crucial for understanding the direct inhibitory effects of temephos and its metabolites on acetylcholinesterase (AChE), the primary target of organophosphate insecticides. waterquality.gov.au
Research on human red blood cell AChE has demonstrated that oxidized derivatives of temephos can be potent inhibitors. nih.govresearchgate.net One study synthesized and tested the inhibitory potency of temephos-dioxon-sulfoxide (Tem-dox-SO) and temephos-dioxon-sulfone (Tem-dox-SO2). nih.govresearchgate.net The results showed that Tem-dox-SO2 was the most powerful inhibitor of human red blood cell AChE, with its effect being even more pronounced than that of ethyl-paraoxon, a well-known potent AChE inhibitor. nih.govresearchgate.net The ability of these oxidized metabolites to inhibit human red blood cell AChE suggests a potential increased risk of AChE inhibition following exposure to temephos in chlorinated drinking water, where such oxidation can occur. nih.govresearchgate.net
Interestingly, a study on the brain AChE of the Amazonian fish tambaqui (Colossoma macropomum) found that temephos itself did not inhibit the enzyme in vitro. nih.gov This highlights the species-specific nature of these interactions and the importance of metabolic activation (oxidation) to produce more potent AChE inhibitors. mass.govnih.gov
Mechanistic Investigations of Neurotoxicity in Non-Target Organisms
The primary mechanism of neurotoxicity for temephos and its oxidized metabolites is the inhibition of acetylcholinesterase (AChE). i3l.ac.idwaterquality.gov.aukemdikbud.go.id AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death in insects and other organisms. researchgate.net
In non-target organisms, this same mechanism can lead to adverse effects. i3l.ac.idkemdikbud.go.id While temephos itself may require metabolic activation to its more potent oxon and sulfoxide forms, these metabolites can then exert significant neurotoxic effects. mass.gov Studies in animal models have indicated the potential for neurodevelopmental toxicity from temephos exposure. kemdikbud.go.id The neurotoxic effects are a result of the cholinergic overactivation caused by the inhibition of AChE. kemdikbud.go.id
Effects on Aquatic Organisms
The direct application of temephos to aquatic environments for mosquito control means that non-target aquatic organisms are at a high risk of exposure. epa.gov The toxicity of temephos and its metabolites, including this compound, varies significantly among different aquatic species. anses.fr
Invertebrate Sensitivities and Lethal Concentrations
Aquatic invertebrates are particularly sensitive to temephos and its degradation products. apvma.gov.au This is not surprising given that the target organisms, mosquito larvae, are also aquatic invertebrates. anses.fr
Daphnia magna, a freshwater cladoceran, is extremely sensitive to temephos. epa.govanses.fr Studies have reported 48-hour EC50 (median effective concentration) values for temephos as low as 0.15 µg/L. researchgate.netnih.gov The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for Daphnia magna have been determined to be 6.2 ng/L and 12.5 ng/L, respectively. researchgate.netnih.gov These values indicate that even very low concentrations of temephos can have detrimental effects on these organisms. researchgate.netnih.gov
Other invertebrates, such as freshwater amphipods and marine species like the pink shrimp and the Eastern oyster, are also highly susceptible to temephos. anses.fr The 96-hour LC50 for stoneflies (Pteronarces spp.) has been reported as 10 ppb. epa.gov The high toxicity to these non-target invertebrates can disrupt aquatic food webs. epa.gov
| Organism | Test Duration | Endpoint | Concentration | Reference |
| Daphnia magna | 48 hours | EC50 | 0.15 µg/L | researchgate.netnih.gov |
| Daphnia magna | --- | NOEC | 6.2 ng/L | researchgate.netnih.gov |
| Daphnia magna | --- | LOEC | 12.5 ng/L | researchgate.netnih.gov |
| Stonefly (Pteronarces spp.) | 96 hours | LC50 | 10 ppb | epa.gov |
| Pink Shrimp | --- | LD50 | 0.005 mg/L | anses.fr |
| Eastern Oyster | --- | LD50 | 0.014 mg/L | anses.fr |
Fish Physiological and Biochemical Responses
The toxicity of temephos to fish varies widely depending on the species and the formulation of the pesticide. anses.fr Generally, technical grade temephos is considered moderately toxic to fish, while emulsifiable concentrate formulations can be highly to very highly toxic. anses.fr
LC50 values for fish can range from as low as 0.16 mg/L for rainbow trout to over 10 mg/L for other species. anses.fr Exposure to temephos can lead to a range of physiological and biochemical responses in fish. While direct mortality may not always occur, sublethal effects can be significant. mass.gov For example, after the treatment of a river with Abate (a temephos formulation), fish in the treated area were observed to be more easily captured, suggesting sublethal stress leading to altered behavior. mass.gov
Biochemical responses can include changes in enzyme activity. For instance, exposure to pollutants can induce changes in biotransformation enzymes in fish. researchgate.net Although one study found that temephos did not directly inhibit brain AChE in the Amazonian tambaqui in vitro, the in vivo effects after metabolic activation to this compound could be different. nih.gov Other physiological changes observed in fish exposed to pesticides include alterations in hematological parameters, such as anemia, and disturbances in ion balance. nih.gov
Ecosystem-level Impacts on Aquatic Communities
The high toxicity of temephos and its metabolites to non-target invertebrates can have cascading effects on aquatic ecosystems. epa.gov The reduction in populations of sensitive species like cladocerans and copepods can alter the structure and function of zooplankton communities. anses.fr
Although monitoring data has suggested that invertebrate populations may re-establish rapidly after temephos application, the diversity of the community may be affected. epa.gov The repeated application of temephos in aquatic habitats poses a chronic risk to these communities, potentially leading to long-term shifts in species composition and ecosystem health. epa.gov
on Terrestrial Organisms (non-human)
Temephos, an organophosphate insecticide, is primarily applied directly to aquatic environments to control insect larvae. anses.frmass.gov Consequently, direct exposure to terrestrial non-human animals is not the primary concern. anses.frepa.gov Exposure for terrestrial organisms typically occurs indirectly through the ingestion of contaminated water or via the food chain, particularly for piscivorous animals, due to the potential for temephos to bioconcentrate. anses.frnih.gov Upon entering the environment and being metabolized by organisms, temephos is transformed into several products, with this compound being a significant metabolite. nih.govapvma.gov.aunih.govresearchgate.net The environmental and biological activity of temephos is therefore linked to the toxicity of its breakdown products, including this compound. who.int
Avian Exposure and Effects
The primary routes of exposure for birds to temephos and its metabolites, such as this compound, are through drinking water from treated areas and the consumption of aquatic organisms that have accumulated the chemical. anses.frnih.gov Temephos itself is considered to have low to moderate toxicity to avian species, and field studies have generally indicated minimal impact on bird populations. epa.govapvma.gov.auresearchgate.net However, there are reports of significant adverse effects under specific conditions, such as a major kill of migratory wading birds in a shallow, drying lake treated with temephos for midge control.
This compound is recognized as a major transformation product of temephos, particularly in the presence of sunlight in water. kemdikbud.go.id While specific toxicity studies focusing exclusively on this compound in avian species are not widely available in the reviewed literature, the effects of the parent compound are considered relevant due to metabolic conversion. The toxic action of temephos and its oxidative metabolites is primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. anses.frresearchgate.netchemsrc.com
Acute oral toxicity studies on the parent compound, temephos, have been conducted on various bird species. Signs of acute intoxication in birds following oral administration include asthenia, ataxia, fluffed feathers, tremors, salivation, and muscular weakness. nih.gov
Avian Acute Oral Toxicity Data for Temephos
| Species | Endpoint | Result (mg/kg bw) |
|---|---|---|
| Bobwhite Quail | LD₅₀ | 27.4 |
| Pheasant | LD₅₀ | 31.5 |
| House Sparrow | LD₅₀ | 35.4 |
| Japanese Quail | LD₅₀ | 84 |
| Mallard Duck | LD₅₀ | 80 - 2150 |
Data sourced from a 2001 report by Anses. anses.fr The table presents the median lethal dose (LD₅₀) of the parent compound Temephos for several avian species.
Mammalian Exposure and Biochemical Markers (non-human)
For non-human terrestrial mammals, the main exposure pathway to temephos and its sulfoxide metabolite is the consumption of treated water. anses.fr Temephos is metabolized in mammals through processes including S-oxidation, which forms this compound, and subsequent hydrolysis. researchgate.netresearchgate.net Studies in rats show that temephos is absorbed from the gastrointestinal tract and is rapidly eliminated, with this compound being one of the primary metabolites found in urine. nih.govnih.govnhmrc.gov.au
The principal biochemical effect of temephos and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE). anses.frresearchgate.net This inhibition can lead to an accumulation of acetylcholine, causing neurotoxic effects. researchgate.net In laboratory studies, repeated exposure of rats to temephos resulted in the inhibition of red blood cell cholinesterase activity. anses.fr
Toxicokinetic studies in rats have identified several metabolites following oral administration of temephos. These studies provide insight into the biochemical markers that could indicate exposure. In addition to this compound, other metabolites detected include temephos oxon, various phenols, and their conjugates. nih.govresearchgate.netresearchgate.net One study noted that a hydrolyzed metabolite of temephos sulfone (Tem-SO2-OH) was the most abundant and could serve as a potential biomarker for exposure modeling. researchgate.net
Metabolites and Biochemical Effects of Temephos in Non-Human Mammals (Rats)
| Compound/Metabolite | Observed Effect / Finding | Significance |
|---|---|---|
| Temephos | Inhibition of red blood cell cholinesterase activity. anses.fr | Primary biochemical marker of exposure and effect for organophosphates. |
| This compound (Tem-SO) | Identified as a major metabolite in urine and blood. nih.govresearchgate.netnhmrc.gov.au Considered a toxicologically significant compound. who.int | Indicates metabolic conversion of the parent compound. |
| Temephos oxon (Tem-oxon) | Detected in blood, brain, liver, kidney, and fat. researchgate.net | A reactive metabolite known to be a potent AChE inhibitor. |
| 4,4′-thiodiphenol (TDP) | Identified as a main metabolite in urine. nih.govresearchgate.net | A dephosphorylated metabolite indicating breakdown of the parent structure. |
| 4,4′-sulfinyldiphenol (SIDP) | Metabolite identified in urine. nih.govresearchgate.net | Product of further oxidation and hydrolysis. |
| 4,4′-sulfonyldiphenol (SODP) / Bisphenol S (BPS) | Metabolite identified in urine. nih.govresearchgate.netresearchgate.net | Represents further metabolic degradation. |
This table summarizes key metabolites and biochemical markers identified in studies on rats exposed to Temephos. The formation of these compounds, including this compound, is a critical aspect of its toxicological evaluation.
Analytical Methodologies for Temephos Sulfoxide Quantification
Extraction and Sample Preparation Techniques for Complex Matrices
Extracting Temephos (B1682015) sulfoxide (B87167) from diverse and often complex sample matrices is a crucial first step that significantly influences the accuracy and reliability of its quantification. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. The primary goal is to isolate the target compound from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation.
Solid-Phase Extraction Methodologies
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of Temephos and its metabolites, including Temephos sulfoxide, from aqueous samples. who.intiaea.org This methodology relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent.
For this compound and related organophosphates, C18-bonded silica (B1680970) is a commonly employed sorbent due to its effectiveness in retaining non-polar to moderately polar compounds from aqueous matrices. who.intiaea.org The C18 sorbent consists of silica particles that have been chemically modified with octadecyl carbon chains.
Research has demonstrated the use of C18 Empore™ extraction disks for the determination of Temephos and its transformation products in rice field waters. acs.orgiaea.org Similarly, online SPE coupled with liquid chromatography has been successfully applied, using C18 cartridges for the analysis of water samples. who.int A general procedure involves conditioning the C18 cartridge, passing the water sample through it, drying the cartridge using nitrogen gas, and eluting the retained analytes with a solvent like ethyl acetate. researchgate.net
Table 1: Example of a Solid-Phase Extraction Protocol for Pesticide Degradates
| Step | Description | Reagent/Parameter |
|---|---|---|
| Sorbent | Octadecyl (C18) bonded porous silica | - |
| Conditioning | To activate the stationary phase | Methanol (B129727) followed by reagent water |
| Sample Loading | The water sample is passed through the column | - |
| Drying | To remove residual water from the sorbent | High-purity nitrogen gas |
| Elution | To recover the analyte from the sorbent | Ethyl acetate |
This table represents a generalized SPE workflow; specific volumes and flow rates would be optimized for each application. researchgate.net
Liquid-Liquid Extraction Optimization
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. kochmodular.com For this compound, LLE serves to isolate it from the sample matrix and concentrate it into the organic phase. epa.gov The efficiency of LLE is governed by the partition coefficient of the analyte between the two phases. kochmodular.com
Optimization of LLE involves several key parameters:
Solvent Selection : The choice of extraction solvent is critical. zaiput.com For this compound, a multi-step LLE has been documented. One method involves an initial extraction from cottonseed with hexane, followed by partitioning of the residue into methanol to precipitate oils. epa.gov In another application for organophosphates, methylene (B1212753) chloride was used in a continuous liquid-liquid extractor. usgs.gov For urinary metabolites, diethyl ether has been used. mdpi.com
pH Adjustment : The pH of the aqueous sample can be adjusted to suppress the ionization of the target analyte, thereby increasing its partitioning into the organic solvent.
Salting-Out Effect : The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the extraction efficiency by reducing the solubility of the organic analyte in the aqueous layer. usgs.gov
Extraction Mode : The process can be performed as a single batch extraction or a more efficient multi-stage or continuous extraction. zaiput.comusgs.gov
A specific method for this compound involves its reduction back to Temephos after initial extraction and column cleanup. epa.gov The sulfoxide is eluted from a Florisil column with 20% acetone (B3395972) in methylene chloride, the solvent is evaporated, and the residue is reacted with titanium trichloride (B1173362) in glacial acetic acid to reduce it to Temephos, which is then partitioned into carbon tetrachloride for subsequent analysis. epa.gov
Chromatographic Separation and Detection Methods
Following extraction and cleanup, chromatographic methods are employed to separate this compound from other co-extracted compounds, allowing for its unambiguous detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and preferred technique for the analysis of polar and thermally labile pesticide metabolites like this compound. who.intresearchgate.netlcms.cz This approach combines the high separation capability of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. unh.edu
In a typical LC-MS setup, the sample extract is injected into an HPLC system where it passes through a column, such as a C18 column (e.g., ZORBAX Eclipse XDB C-18), which separates the components of the mixture. mdpi.com The separated compounds then enter the mass spectrometer's ion source, where they are converted into gas-phase ions for detection. wiley-vch.de The use of LC-MS allows for the detection of this compound at trace levels, often in the microgram per liter (µg/L) range. who.int
Table 2: LC-MS/MS Parameters for Pesticide Residue Analysis
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Reversed-phase (e.g., C18) |
| Ion Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple-Stage Quadrupole (TSQ) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
This table outlines typical parameters for the LC-MS/MS analysis of pesticide residues, including this compound. who.intlcms.cz
Electrospray ionization (ESI) is the most common ion source used in LC-MS for pesticide analysis because it is a "soft" ionization technique that minimizes fragmentation of the analyte molecule in the source. wiley-vch.decsic.es It is particularly well-suited for polar compounds that can be readily ionized in solution. csic.es The process involves applying a high voltage to a liquid sample passing through a capillary, which disperses it into a fine spray of charged droplets. wiley-vch.de As the solvent evaporates, the charge on the droplets increases until gas-phase ions are expelled and directed into the mass spectrometer.
For the analysis of Temephos and its metabolites, ESI is typically operated in the positive ion mode . who.int In this mode, protonated molecules, [M+H]⁺, are formed. csic.es It is also common to observe adduct ions, such as those with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, depending on the mobile phase composition. csic.es The choice of positive mode is based on the chemical structure of this compound, which can be readily protonated. While negative ion mode is possible, it is less common for this class of compounds. csic.esnih.gov
To achieve the highest degree of selectivity and sensitivity, especially in complex matrices, a triple-stage quadrupole (TSQ or QqQ) mass spectrometer is often used. who.intlabmanager.comthermofisher.com This instrument consists of three quadrupoles arranged in series (Q1, Q2, and Q3). scioninstruments.com Its enhanced performance comes from its ability to perform tandem mass spectrometry (MS/MS) in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). labmanager.comscioninstruments.com
The process works as follows:
Q1 (First Quadrupole): This acts as a mass filter, set to allow only the ion with the specific mass-to-charge ratio (m/z) of the parent or precursor ion (e.g., the [M+H]⁺ ion of this compound) to pass through. scioninstruments.com
Q2 (Second Quadrupole): This is the collision cell. It is filled with an inert gas (like argon), and the precursor ions selected by Q1 are accelerated into it. The resulting collisions cause the ions to fragment into smaller, characteristic product ions. scioninstruments.com
Q3 (Third Quadrupole): This also acts as a mass filter, set to allow only a specific, pre-determined product ion to pass through to the detector. scioninstruments.com
By monitoring a specific precursor-to-product ion transition, the chemical noise from the matrix is dramatically reduced, resulting in exceptional sensitivity and specificity. labmanager.com This makes TSQ-MS the gold standard for quantitative analysis of trace contaminants like this compound in challenging samples like food and environmental matrices. labmanager.comlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in pesticide residue analysis due to its high sensitivity and selectivity. uoguelph.ca It is particularly effective for volatile or semi-volatile compounds that are thermally stable. uoguelph.ca The process involves separating compounds in a gaseous mobile phase and identifying them based on their mass-to-charge ratio. drawellanalytical.com However, the direct analysis of this compound using this method is fraught with challenges.
Research indicates that Temephos and its metabolites, including the sulfoxide, can decompose completely during gas chromatography under typical conditions. rsc.org This thermal instability makes direct quantification unreliable. rsc.orgcardiff.ac.uk Specifically, many organophosphorus sulfoxides tend to break down in the heat of the GC injection port. rsc.orgnih.gov For instance, studies on the similar compound fenthion (B1672539) sulfoxide show it can be oxidized to its sulfone form in the GC system, preventing accurate measurement of the original sulfoxide. nih.gov An analysis compilation explicitly states that this compound is "not amenable to GC". cardiff.ac.uk
Derivatization Strategies for GC Analysis
To overcome the limitations of thermal instability and low volatility of polar analytes like organophosphate metabolites, a common strategy is chemical derivatization. drawellanalytical.comnih.gov This process modifies the analyte to make it more volatile and stable for GC analysis by replacing active hydrogens on polar functional groups with nonpolar moieties. nih.gov
While specific, routine derivatization methods for this compound are not widely documented in standard procedures, the principles are well-established for related compounds. For many organophosphates, derivatization is necessary to improve their chromatographic behavior and achieve detectable signals. drawellanalytical.com One studied approach for other organophosphorus sulfoxides involves the deliberate oxidation of the sulfoxide into its corresponding sulphone. rsc.org The resulting sulphones are generally more stable and less prone to decomposition during GC analysis, providing a more reliable, albeit indirect, method of quantification. rsc.org
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Diode Array Detector)
Given the challenges with GC-MS, High-Performance Liquid Chromatography (HPLC) is a more suitable and widely used technique for the analysis of this compound. researchgate.netoup.com HPLC separates compounds in a liquid mobile phase at ambient or slightly elevated temperatures, thus avoiding the issue of thermal decomposition that affects GC analysis.
In this method, the sample is passed through a column, and individual components separate based on their chemical and physical interactions with the column material. eurl-pesticides.eu These separated components then flow through a detector for identification and quantification. eurl-pesticides.eu
Common detectors used for this purpose are the Ultraviolet (UV) detector and the Diode Array Detector (DAD).
UV Detectors measure the absorbance of light at a single, specific wavelength. mdpi.com
Diode Array Detectors (DAD) , also known as Photodiode Array (PDA) detectors, are more advanced, measuring absorbance across a full spectrum of UV and visible light simultaneously. eurl-pesticides.eumdpi.com This provides not only quantitative data but also spectral information that can help confirm the identity of the compound. mdpi.com
Studies have successfully employed HPLC-DAD for the analysis of Temephos and its metabolites, including this compound, in biological matrices like blood and tissues. researchgate.net Another study reported the determination of this compound residues in duck tissues using HPLC with a UV detector set at 254 nm. oup.com These examples underscore the utility of HPLC as a robust and direct method for quantifying this thermally labile metabolite.
Development and Validation of Sensitive and Specific Assays
The development of analytical methods for this compound requires rigorous validation to ensure the results are reliable and fit for purpose. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key parameters for validation include specificity, selectivity, linearity, precision, and accuracy. nih.gov
For multi-residue pesticide analysis, validation often follows established guidelines, such as the SANTE guidelines from the European Commission, to ensure data quality and comparability between laboratories. mdpi.comwho.int The goal is to develop sensitive and specific assays that can accurately quantify this compound, even at trace levels in complex matrices like environmental samples or biological tissues. researchgate.netnih.gov This involves optimizing sample preparation, extraction, and clean-up steps to minimize matrix effects and interferences. who.int
Method Detection Limits and Quantification Limits
Two critical performance metrics established during method validation are the Method Detection Limit (MDL) or Limit of Detection (LOD), and the Method Quantification Limit (MQL) or Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (i.e., detected) but not necessarily quantified with acceptable precision. It is often calculated based on the signal-to-noise ratio (typically S/N ≥ 3). who.int
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is typically determined as the concentration corresponding to a signal-to-noise ratio of ≥ 10 or by analyzing spiked samples and ensuring the relative standard deviation (RSD) is below a certain threshold (e.g., 20%). who.int
These limits are fundamental for interpreting analytical results and are highly dependent on the analytical technique, the instrument, and the sample matrix.
Table 1: Examples of Detection and Quantification Limits for Pesticide Analysis Using Various Methods This table provides examples of LODs and LOQs from various studies on pesticide analysis to illustrate typical sensitivity ranges. It is not specific to this compound alone.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| HPLC-MS/MS | Temephos in Water | 0.028 µg/L | Not Specified | |
| HPLC-DAD | Pesticides in Wine | 0.03–0.27 µg/mL | 0.10–0.81 µg/mL | oup.com |
| GC-MS | Temephos in Water | 0.0361 µg/L | Not Specified | |
| LC-MS/MS | Multi-residue in Honey | 0.0001–0.0004 mg/kg | 0.0002–0.0008 mg/kg | drawellanalytical.com |
| GC-MS/MS | Multi-residue in Honey | 0.001–0.004 mg/kg | 0.002–0.008 mg/kg | drawellanalytical.com |
| LC-MS/MS & GC-MS/MS | Multi-residue in Fruits/Vegetables | Not Specified | 0.010 mg/kg | mdpi.com |
Inter-laboratory Validation and Proficiency Testing
While single-laboratory validation demonstrates that a method works in one specific lab, inter-laboratory validation (or a collaborative study) is essential to show that the method is rugged and transferable. nih.gov This involves multiple laboratories analyzing the same set of samples to assess the method's reproducibility. nih.gov For example, an analytical method for Temephos was subject to a peer validation involving two independent laboratories to ensure its robustness. nih.gov
Proficiency Testing (PT) is a form of external quality control and a key requirement for laboratories accredited under standards like ISO/IEC 17025. In a PT scheme, a coordinating body sends a well-characterized test material to multiple participating laboratories. Each lab analyzes the material under their routine conditions and reports the results. The organizer then statistically analyzes all the submitted results to evaluate each laboratory's performance against the consensus value or a known reference value.
Regular participation in PT schemes provides an objective assessment of a laboratory's performance, helps identify potential problems or inter-laboratory differences, and gives additional confidence to clients and regulatory bodies in the validity of the analytical data produced.
Resistance Development Associated with Temephos Sulfoxide Biotransformation
Role of Metabolic Enzymes in Insecticide Resistancenih.govufv.br
Metabolic resistance to insecticides like temephos (B1682015) is primarily mediated by three major families of detoxification enzymes: Cytochrome P450 monooxygenases (CYPs), Carboxyl/Cholinesterase esterases (CCEs), and Glutathione-S-Transferases (GSTs). nih.govnih.govplos.org These enzymes work by metabolizing the insecticide, often through oxidation, hydrolysis, or conjugation, thereby preventing it from reaching its target site in the nervous system. researchgate.net
Cytochrome P450 monooxygenases are a diverse superfamily of enzymes that catalyze oxidative reactions. In insects, they are critically involved in the detoxification of a wide range of xenobiotics, including insecticides. researchgate.nettsri.or.th The conversion of temephos to temephos sulfoxide (B87167) is an S-oxidation reaction, a process catalyzed by CYPs. who.intwho.intnih.gov
Research has shown that the overexpression of specific CYP genes is strongly associated with temephos resistance in mosquitoes. For instance, in the dengue vector Aedes aegypti, several CYP genes have been found to be significantly upregulated in resistant populations. Studies have identified CYP6N12 as being overexpressed in both larval and adult stages of temephos-resistant Ae. aegypti. plos.orgnih.gov Further investigations in resistant populations from Colombia also highlighted the upregulation of CYP6N12, along with CYP6F3 and CYP6M11, as primary candidates for conferring resistance. plos.org This enhanced expression of CYPs leads to a more rapid biotransformation of temephos into metabolites like temephos sulfoxide, reducing the insecticide's efficacy.
| Gene | Organism | Fold Upregulation in Resistant Strain | Reference |
| CYP6N12 | Aedes aegypti | Up-regulated in larvae and adults | plos.orgnih.gov |
| CYP6F3 | Aedes aegypti | Significantly overexpressed | plos.org |
| CYP6M11 | Aedes aegypti | Significantly overexpressed | plos.org |
Carboxyl/Cholinesterase esterases (CCEs) are another major enzyme family implicated in organophosphate resistance. They contribute to detoxification primarily through hydrolysis and sequestration of the insecticide. plos.orgplos.org Numerous studies have demonstrated a strong link between elevated CCE activity and temephos resistance in Ae. aegypti. nih.govnih.govnih.gov
Synergist bioassays, which use inhibitors to probe the function of specific enzyme families, have confirmed the role of CCEs. The use of S,S,S-tributyl phosphorotrithioate (DEF), a known CCE inhibitor, significantly increases the mortality rate in temephos-resistant mosquito populations, indicating that CCEs are a primary mechanism of resistance. plos.orgnih.gov Molecular studies have identified specific CCE genes that are highly overexpressed in resistant strains. In particular, CCEae3a and CCEae6a have been found to be upregulated and, in many cases, amplified (present in multiple copies) in temephos-resistant Ae. aegypti and Aedes albopictus. plos.orgplos.orgnih.govplos.org For example, a resistant population from Thailand showed a more than 60-fold upregulation of CCEae3a. plos.orgnih.gov While CCEs primarily act by hydrolyzing the ester bonds in organophosphates, their significant upregulation is a hallmark of temephos resistance. who.int
| Gene | Organism | Fold Upregulation in Resistant Strain | Reference |
| CCEae3a | Aedes aegypti | >60-fold | plos.orgnih.gov |
| CCEae6a | Aedes aegypti | Highly regulated | plos.orgnih.gov |
| CCEae3a | Aedes albopictus | 27-fold | plos.org |
| CCEae6a | Aedes albopictus | 12-fold | plos.org |
Glutathione-S-Transferases (GSTs) constitute the third major family of detoxification enzymes. They catalyze the conjugation of the tripeptide glutathione (B108866) to a wide variety of electrophilic compounds, including insecticides, making them more water-soluble and easier to excrete. wikipedia.orgmdpi.com The involvement of GSTs in temephos resistance has been documented in several studies. nih.govnih.gov
| Gene/Enzyme Family | Organism | Observation in Resistant Strain | Reference |
| GSTs | Aedes aegypti | Upregulation of multiple genes | plos.orgnih.gov |
| GSTE2 | Aedes aegypti | 6-fold increase in gene expression | nih.gov |
| GSTs | Aedes aegypti | Higher total enzymatic activity | nih.gov |
Genetic Basis of Enhanced Detoxification Pathwaysnih.govresearchgate.nettsri.or.th
The enhanced activity of detoxification enzymes in resistant insects has a clear genetic basis. Selection pressure from continuous insecticide application favors individuals with genetic traits that enhance their survival. These traits often involve changes in the genes that code for detoxification enzymes, leading to either increased production of the enzyme or a more efficient version of it.
One of the most common genetic mechanisms conferring metabolic resistance is the upregulation of detoxification genes, leading to an overproduction of the corresponding enzymes. plos.org Modern molecular techniques like microarray and RNA-sequencing have allowed researchers to create detailed profiles of gene expression in resistant versus susceptible insect populations. nih.govbioone.org
These studies have consistently shown that temephos resistance is associated with the increased transcription of a suite of detoxification genes. In Ae. aegypti, microarray analyses have identified a set of 13 genes in adults and 6 genes in larvae that are significantly overexpressed in a temephos-resistant strain. plos.orgnih.gov A key finding is that these expression profiles are heritable and not merely a temporary response to insecticide exposure. plos.orgnih.gov A particularly important mechanism for achieving high levels of overexpression is gene amplification, where the number of copies of a specific gene increases in the genome. This has been demonstrated for the carboxylesterase genes CCEae3a and CCEae6a, which are often found in multiple copies in highly resistant strains of both Ae. aegypti and Ae. albopictus. plos.orgplos.orgplos.org
In addition to changes in gene expression, variations in the coding sequence of detoxification genes, known as polymorphisms, can also contribute to resistance. researchgate.net These single-nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the enzyme, potentially altering its structure, stability, or catalytic efficiency.
Studies have identified such functional polymorphisms in enzymes from temephos-resistant insects. For example, sequencing of the GSTE2 gene from a resistant Ae. aegypti strain revealed four unique mutations (L111S, I150V, E178A, and A198E) that were absent in susceptible strains. nih.gov Molecular modeling and enzyme kinetics studies showed that these changes, particularly I150V, which is located near the enzyme's active site, significantly altered the catalytic activity of the GSTE2 protein. nih.gov Similarly, amino acid polymorphisms have been noted in the CCEae3a gene in resistant populations, which may contribute to the resistance phenotype alongside gene upregulation. plos.org These findings highlight that resistance is a multifaceted phenomenon that can involve both quantitative (more enzyme) and qualitative (better enzyme) changes at the genetic level.
| Gene | Organism | Polymorphism | Functional Implication | Reference |
| GSTE2 | Aedes aegypti | L111S, I150V | Located near catalytic pocket, alters enzyme kinetics | nih.gov |
| GSTE2 | Aedes aegypti | E178A, A198E | Exclusive to resistant strain | nih.gov |
| CCEae3a | Aedes aegypti | Not specified | May play a role in increased resistance | plos.org |
Cross-Resistance Patterns and Mechanisms in Target Vector Populations
The development of resistance to the organophosphate larvicide temephos in mosquito populations is frequently associated with the emergence of cross-resistance to other insecticides. This phenomenon occurs when the metabolic or physiological mechanism that confers resistance to temephos is also effective against other compounds, often from the same chemical class but sometimes from different classes. The biotransformation of temephos, including its oxidation to this compound, is a key part of the metabolic resistance mechanism that drives these cross-resistance patterns. researchgate.netresearchgate.net
The primary mechanisms underlying temephos resistance are metabolic, involving the enhanced activity of detoxification enzymes, rather than mutations in the target site, the acetylcholinesterase (ace-1) gene. plos.orgnih.gov Three main families of enzymes are consistently implicated: carboxylesterases (CCEs), cytochrome P450 monooxygenases (CYP450s), and glutathione S-transferases (GSTs). plos.orgplos.orgnih.gov The selection pressure exerted by temephos leads to the overexpression of genes encoding these enzymes, which can then metabolize and detoxify a range of other xenobiotics, resulting in cross-resistance.
Observed Cross-Resistance Patterns
Studies on temephos-resistant mosquito populations, primarily Aedes aegypti and Culex quinquefasciatus, have documented varied patterns of cross-resistance.
Organophosphates: A common pattern is cross-resistance to other organophosphate (OP) insecticides. A laboratory-selected Aedes aegypti strain from India, after 24 generations of temephos pressure, exhibited a 20.3-fold resistance to temephos and also showed cross-resistance to fenthion (B1672539), malathion (B1675926), and notably high cross-resistance to chlorpyrifos. nih.gov Similarly, a temephos-resistant strain of Culex quinquefasciatus demonstrated multi-resistance to other OPs, including chlorpyrifos, chlorpyrifos-methyl, fenitrothion, and fenthion. cabidigitallibrary.org Research on Aedes aegypti from the British Virgin Islands also identified low levels of cross-resistance to other OPs. biodiversitylibrary.org
Pyrethroids: The evidence for cross-resistance to pyrethroids is mixed, suggesting population-specific mechanisms. For instance, the highly temephos-resistant Aedes aegypti strain from the British Virgin Islands showed a surprisingly high level of cross-resistance to permethrin. biodiversitylibrary.org In contrast, a study involving six different mosquito populations from Mexico and Peru found that temephos-selected strains did not exhibit cross-resistance to permethrin, indicating that the genes associated with temephos resistance in these populations were largely independent of those conferring pyrethroid resistance. nih.gov
Other Insecticides: Cross-resistance has also been noted for insecticides outside the OP and pyrethroid classes. The temephos-resistant Indian strain of Aedes aegypti showed cross-resistance to the organochlorine DDT. nih.gov
The following table summarizes findings on cross-resistance patterns in temephos-resistant mosquito populations from various studies.
| Vector Species | Origin / Strain | Selection Pressure | Cross-Resistance Observed To | Resistance Ratio (RR) | Reference |
| Aedes aegypti | India (Lab Strain) | Temephos (24 generations) | Fenthion, Malathion, DDT, Chlorpyrifos | Varied degrees | nih.gov |
| Aedes aegypti | Tortola, British Virgin Islands | Temephos | Other OPs, Carbamates, Permethrin | Permethrin RR95: 43.0 | biodiversitylibrary.org |
| Culex quinquefasciatus | Lab Strain | Temephos | Chlorpyrifos, Fenthion, Fenitrothion, Malathion | High RR for Chlorpyrifos-methyl | cabidigitallibrary.org |
| Aedes aegypti | Brazil (RecR Strain) | Temephos (17 generations) | Pyriproxyfen (low) | RR ≈ 3 | nih.gov |
| Aedes aegypti | Brazil (RecR Strain) | Temephos (17 generations) | Deltamethrin, Cypermethrin, Malathion | No cross-resistance | nih.gov |
Mechanisms Driving Cross-Resistance
The shared mechanism underlying temephos resistance and cross-resistance is the enhanced metabolic detoxification by major enzyme families.
Carboxylesterases (CCEs): Elevated esterase activity is one of the most widely reported mechanisms for temephos resistance and is a major driver of cross-resistance to other OPs. plos.orgbiodiversitylibrary.orglstmed.ac.uk Synergist assays, which use inhibitors to block specific enzyme activity, provide strong evidence for their role. The use of DEF, a CCE inhibitor, has been shown to significantly increase the toxicity of temephos in resistant mosquito populations, confirming the central role of these enzymes. plos.org In Aedes aegypti from Laos, the resistance to temephos was significantly reduced in the presence of DEF, indicating that CCEs were the major detoxification pathway. plos.org
Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is also crucial in metabolizing temephos and other insecticides. The oxidation of temephos to this compound is an activation step often mediated by CYPs. researchgate.netresearchgate.net However, further metabolism by CYPs can lead to detoxification. In a resistant Aedes aegypti population from Cucuta, Colombia, microarray analysis identified several overexpressed CYP450 genes, notably CYP6N12, CYP6F3, and CYP6M11, as potential contributors to temephos resistance. plos.org The involvement of P450s provides a pathway for cross-resistance to insecticides that are also substrates for these particular enzymes.
Glutathione S-Transferases (GSTs): While often considered a major detoxification family, the role of GSTs in temephos resistance appears to be more variable. In some resistant populations, elevated GST activity has been observed. nih.govnih.gov However, in other cases, synergist bioassays suggest that CCEs and CYPs are the more dominant mechanisms. nih.gov
The following table demonstrates the impact of synergists on temephos toxicity in Aedes aegypti larvae, highlighting the contribution of different enzyme families to resistance.
| Population | Insecticide | Synergist | Effect on Mortality / Resistance | Implicated Mechanism | Reference |
| Aedes aegypti (Laos, Multiple Populations) | Temephos | DEF (Carboxylesterase inhibitor) | Significantly increased toxicity; reduced resistance levels | Carboxylesterases (CCEs) | plos.org |
| Aedes aegypti (Laos, Multiple Populations) | Temephos | PBO (P450 inhibitor) | Less significant increase in toxicity compared to DEF | Cytochrome P450s (CYPs) | plos.org |
| Aedes aegypti (Xaythany, Laos) | Temephos | TPP (Esterase inhibitor) | Significantly higher mortality than temephos alone | Esterases | nih.gov |
| Aedes aegypti (Mexico & Peru) | Temephos | CCE, GST, and CYP inhibitors | Bioassays suggest CCEs are the main metabolic mechanism | Carboxylesterases (CCEs) | nih.gov |
Advanced Remediation and Degradation Technologies for Temephos Sulfoxide
Photocatalytic Degradation Applications
Photocatalysis has emerged as an effective advanced oxidation process for the degradation of persistent organic pollutants, including temephos (B1682015) and its derivatives. researchgate.netanses.fr This technology utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species capable of breaking down complex molecules into simpler, less toxic compounds. anses.fr
Zinc oxide (ZnO) has been identified as a highly effective photocatalyst for the degradation of temephos and its transformation products due to its high photocatalytic activity, abundance, and environmental compatibility. researchgate.net Research has focused on nanostructured ZnO films, which offer a large surface area and enhanced light absorption capabilities. europa.euanses.fr
Studies have demonstrated that ZnO films with distinct morphologies, such as nanoflowers (FL) and nanowires (NW), can efficiently degrade temephos and its primary metabolite, temephos sulfoxide (B87167) (Tem-SO), under simulated sunlight. europa.euanses.fr The degradation process involves the generation of hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the molecular structure of the pollutants. anses.fr
The morphology of the ZnO nanostructure significantly influences its photocatalytic efficiency. ZnO nanowire (NW) films have been shown to be approximately three times faster at degrading temephos and its subproducts compared to flower-like (FL) films. anses.fr This enhanced efficiency is attributed to the NWs' larger surface area, higher concentration of point defects, and the presence of gold nanoparticles at the tips (a remnant of the synthesis process), which may enhance visible light absorption through a surface plasmon resonance effect. anses.fr This leads to more efficient charge separation and a greater production of hydroxyl radicals, resulting in faster degradation and a higher degree of mineralization. anses.fr
| ZnO Morphology | Relative Degradation Speed | Key Advantages | Reference |
|---|---|---|---|
| Nanowire (NW) | ~3x faster than FL | Large surface area, high point defects, potential surface plasmon resonance | anses.fr |
| Flower-like (FL) | Baseline | Effective at degradation, simple synthesis | europa.euanses.fr |
The photocatalytic treatment with ZnO NW films not only degrades temephos sulfoxide but also its subsequent, more oxidized derivatives, ultimately leading to significant mineralization of the organic pollutants. anses.fr
The degradation of temephos in aquatic environments is primarily driven by photolysis, where sunlight provides the energy to break down the molecule. europa.euanses.franses.fr This natural process leads to the formation of this compound as the major metabolite, with a reported maximum occurrence of 11% of the applied radioactivity in one study. europa.euanses.fr While natural photolysis occurs, its rate can be slow, with the half-life of temephos in water reported to be around 15 days. europa.euanses.franses.fr
In the context of semiconductor photocatalysis, the ZnO material itself acts as a photo-sensitizer. europa.euanses.fr Defects within the ZnO crystal lattice allow it to absorb energy from a broader spectrum of light, including visible light from a solar simulator. europa.eu This absorbed energy facilitates the generation of electron-hole pairs, which in turn produce the reactive oxygen species responsible for degradation. anses.fr Therefore, the semiconductor enhances the kinetics of photodegradation significantly compared to natural photolysis. While the use of external photo-sensitizers to specifically accelerate the degradation of this compound has not been extensively detailed in available research, the principle is demonstrated by the photocatalyst's intrinsic properties.
Bioremediation Strategies
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for pollutant removal. nih.govsci-hub.se This approach harnesses the metabolic capabilities of microorganisms and their enzymes to transform toxic compounds into less harmful substances. sci-hub.se
The use of microorganisms to break down pollutants is a well-established strategy. nih.govoup.com For organophosphates, microbial degradation is considered a promising method for decontamination. oup.comzenodo.org Engineered systems, such as bioreactors, provide controlled environments to optimize microbial activity for pollutant removal. nih.govwitpress.commdpi.com
While specific studies on engineered systems for this compound are limited, research on analogous compounds provides proof of concept. For instance, airlift bioreactors have been successfully used to degrade dimethyl sulfoxide (DMSO). In these systems, acclimatized sludge can secrete inducible oxidoreductases that break down the sulfoxide. witpress.com Such a system demonstrated the complete removal of up to 1000 mg/L of DMSO, achieving a biodegradation rate of 34.72 mg-DMSO per hour per gram of dry sludge. witpress.com
The development of bioreactors using bacteria with enhanced degradation abilities is a key area of research. mdpi.com Genetically engineered microorganisms, such as E. coli expressing specific degradative enzymes, can be immobilized in carriers like alginate beads and used in column bioreactors for continuous water treatment. mdpi.com Given that numerous bacteria capable of degrading organophosphates have been isolated, engineering these organisms for enhanced expression of relevant enzymes and deploying them in bioreactors is a viable, though developing, strategy for the remediation of water contaminated with this compound. oup.com
Enzymatic bioremediation utilizes isolated enzymes to target and degrade specific pollutants. sci-hub.senih.gov This method offers high specificity and can function under a wider range of environmental conditions compared to using whole microorganisms. sci-hub.se For organophosphates and sulfoxides, several classes of enzymes are of particular interest.
Organophosphorus Hydrolase (OPH): This bacterial enzyme (EC 3.1.8.1) is capable of hydrolyzing a broad range of organophosphates, including those with P-S bonds, which are often more difficult to break down. nih.govresearchgate.net OPH detoxifies these compounds by cleaving the ester bonds. researchgate.net Stable biocatalysts have been created by integrating the gene for OPH into yeast (Saccharomyces cerevisiae), which can then effectively hydrolyze and detoxify pesticides like malathion (B1675926) and the nerve agent VX. researchgate.net This approach holds significant potential for degrading temephos and this compound.
Oxidoreductases (Laccases and Peroxidases): This class of enzymes, commonly found in fungi, catalyzes oxidation reactions. nih.govplos.org Laccases, in particular, have been shown to degrade a wide array of environmental pollutants. nih.govmdpi.com Their activity can be enhanced in the presence of mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), which act as a shuttle for electrons, allowing the enzyme to oxidize compounds it cannot directly access. nih.gov A laccase-mediator system has been shown to successfully degrade persistent fluorinated compounds like perfluorooctanesulfonate (B1231939) (PFOS). nih.gov Interestingly, some organic solvents like dimethyl sulfoxide (DMSO) have been observed to enhance laccase activity, suggesting a complex but potentially favorable interaction for degrading sulfoxide-containing molecules. mdpi.commdpi.com
Comparative Efficacy of Degradation Methods for this compound
When evaluating remediation technologies for this compound, it is essential to compare their speed, efficiency, and operational context.
Photocatalysis: This method is characterized by its high speed and efficiency. The use of ZnO nanowire films under simulated sunlight can degrade temephos and its subproducts, including this compound, in a matter of hours. anses.fr It also offers the potential for complete mineralization, converting the organic pollutant into CO2 and water. anses.fr However, it requires a photocatalyst and a light source (preferably UV or simulated solar light), which may involve higher initial setup costs.
Bioremediation (Microbial/Enzymatic): These strategies are valued for being cost-effective and environmentally benign. nih.gov However, they generally operate at slower rates than photocatalysis. The half-life of temephos under natural microbial degradation in a water-sediment system is around 17-27 days. europa.euanses.fr While engineered microbes and isolated enzymes can accelerate this process, the kinetics are highly dependent on environmental factors like temperature, pH, and the concentration of the pollutant. researchgate.netnih.gov
Natural Attenuation: Natural processes like photolysis and hydrolysis are the slowest. Photolysis has a half-life of approximately 15 days for temephos, while hydrolysis is extremely slow, with a half-life of 460 days at neutral pH. europa.euanses.fr These rates are insufficient for rapid remediation of contaminated sites.
| Degradation Method | Typical Timeframe / Half-life (t½) | Key Features | Reference |
|---|---|---|---|
| Photocatalysis (ZnO NW) | Hours for significant degradation | Very fast; high mineralization; requires catalyst and light source. | anses.fr |
| Microbial Degradation (Aerobic) | t½ ≈ 17.2 days | Environmentally friendly; slower than photocatalysis; dependent on microbial health. | europa.eu |
| Natural Photolysis | t½ ≈ 15 days | Natural process; primary pathway for forming this compound. | europa.euanses.franses.fr |
| Hydrolysis (pH 7) | t½ ≈ 460 days | Very slow; not a major degradation pathway. | europa.euanses.fr |
Interactions and Synergistic Effects Involving Temephos Sulfoxide
Co-occurrence with Parent Compound and Other Metabolites
Temephos (B1682015) sulfoxide (B87167) is frequently detected in environmental compartments alongside its parent compound, temephos, and other metabolites. Its formation is a key step in the degradation of temephos under various conditions.
In aquatic systems, photolysis is a major degradation pathway for temephos, with temephos sulfoxide being the only major metabolite formed through this process, accounting for a maximum of 11% of the applied radioactivity in one study. anses.fr The parent compound itself has a photolysis half-life of 15 days. anses.fr Under aerobic conditions in water-sediment systems, temephos degrades with a half-life of 17.2 days, leading to the formation of this compound and other compounds like temephos sulfide (B99878) phenol (B47542) and temephos sulfone phenol. epa.govapvma.gov.au In these aerobic systems, this compound has been found at maximum concentrations of 3.6% in the water and 5.4% in the sediment. epa.gov Under anaerobic conditions, where the half-life of temephos is longer, this compound is still formed, reaching levels of 3.4% in the aqueous phase after 205 days. epa.gov
A 1972 study noted that temephos was rapidly adsorbed to sediment and converted to this compound, with a measured concentration of 400 µg/L. anses.fr More recent field research in rice paddies identified this compound co-occurring with temephos isomer, temephos oxon, and temephos oxon isomer. acs.orgresearchgate.net
This compound is also a significant metabolite in aquatic organisms. In studies on bluegill sunfish exposed to radiolabeled temephos, the parent compound was the major residue, but this compound was the major metabolite identified. epa.govnih.gov Its presence was quantified in various tissues after 21 and 28 days of exposure, demonstrating bioaccumulation. epa.gov Data from cattle metabolism studies indicate that temephos and its sulfoxide are interconvertible within the animal's system. mass.gov
Table 1: Co-occurrence of this compound with Temephos and Other Metabolites in Environmental Systems
| Matrix | Condition | Co-occurring Compounds | Maximum Observed Level of this compound | Source |
|---|---|---|---|---|
| Water | Photolysis | Temephos | 11% of Applied Radioactivity | anses.fr |
| Water (Aerobic) | Water-Sediment System | Temephos, Temephos sulfide phenol, Temephos sulfone phenol | 3.6% | epa.gov |
| Sediment (Aerobic) | Water-Sediment System | Temephos, Temephos sulfide phenol, Temephos sulfone phenol | 5.4% | epa.gov |
| Water (Anaerobic) | Water-Sediment System | Temephos, Temephos sulfone, Temephos sulfide phenol | 3.4% | epa.gov |
| Rice Field Water | Field Application | Temephos, Temephos isomer, Temephos oxon, Temephos oxon isomer | 0.01 - 2.27 µg/L (for all transformation products) | acs.org |
| Fish (Bluegill Sunfish) | Bioaccumulation (Viscera, 28 days) | Temephos, other minor metabolites | 12.8% of Applied Radioactivity | epa.gov |
Combined Toxicological Effects of Mixtures (non-human ecotoxicology)
The environmental toxicity associated with temephos is inherently the result of a mixture of the parent compound and its degradation products, including this compound. Temephos itself is classified as highly to very highly toxic to aquatic invertebrates. anses.frepa.govepa.gov The freshwater cladoceran Daphnia magna is noted as being extremely sensitive, with a 48-hour LC50 as low as 11 ng/L for an emulsifiable concentrate formulation of temephos. anses.frapvma.gov.au
Crucially, all oxidative metabolites of temephos are expected to be cholinesterase inhibitors, the same mechanism of toxicity as the parent compound. mass.gov Since terminal residues in the environment consist primarily of temephos and its sulfoxide, the toxic pressure on non-target organisms is a combined effect of these two compounds at a minimum. mass.gov The presence of multiple cholinesterase inhibitors can lead to additive or synergistic toxic effects. Furthermore, genotoxicity has been reported following exposure to temephos and its metabolites, indicating that the mixture can cause DNA damage. researchgate.net
While many ecotoxicology studies focus on the parent compound's formulations, the findings implicitly reflect the combined toxicity of the resulting environmental mixture. The rapid degradation of temephos to this compound and other products means that aquatic ecosystems are rarely, if ever, exposed to the parent compound in isolation. mass.govepa.gov
Environmental Co-contaminant Interactions
Beyond its own metabolites, this compound can interact with other chemicals present in the environment, which can alter its formation, persistence, and toxicity. A significant and documented interaction occurs with chlorine, a chemical widely used for water disinfection.
When temephos is present in water that is subsequently chlorinated, it undergoes oxidation to form several stable products. researchgate.netresearchgate.net These include this compound, temephos-dioxon-sulfoxide, and temephos-dioxon-sulfone. researchgate.netresearchgate.net Research has shown that some of these oxidized products, formed through interaction with a common water treatment chemical, are potent inhibitors of acetylcholinesterase. researchgate.net This interaction is particularly relevant in areas where temephos is used for vector control in water sources that may also be treated with chlorine. researchgate.net
While specific studies on the interactions of this compound with other classes of environmental pollutants like heavy metals or other pesticides are limited, the potential for such interactions exists. One study suggested that repeated exposure to temephos might affect its own biotransformation and could provoke metabolic interactions with other xenobiotics, although this was noted in the context of animal metabolism. mdpi.com
Conclusion and Future Research Perspectives
Summary of Current Understanding of Temephos (B1682015) Sulfoxide (B87167) Fate and Effects
Temephos sulfoxide is a primary and significant transformation product of the organophosphate larvicide, temephos. who.intepa.gov Its formation occurs through the oxidation of the parent compound, a process that can be mediated by chemical oxidation, photolysis, and biological metabolism in various organisms. nih.gov In aquatic environments, temephos can be converted to this compound, which is more water-soluble than temephos itself. who.int This increased polarity suggests that this compound may be less adsorbed to sediment compared to its parent compound, tending to partition more into the water phase. anses.fr
Studies on the environmental fate of temephos have identified this compound as a major metabolite. For instance, in water-sediment systems, this compound has been detected in both the water and sediment phases. epa.govanses.fr One study noted its presence at a maximum of 3.6% of the applied radioactivity in the water and 5.4% in the sediment. epa.govanses.fr Photolysis in water is a key degradation pathway for temephos, with this compound being the only major metabolite identified, reaching a maximum occurrence of 11% of the applied amount. anses.fr The persistence of temephos and its transformation products, including this compound, has been observed in real-world conditions such as rice crop fields. acs.org
From a toxicological standpoint, the oxidation of temephos to this compound is significant. While temephos itself has relatively low to moderate acute toxicity, its oxidized derivatives are of greater concern. nih.govepa.gov Research has shown that temephos-oxidized products can be potent inhibitors of acetylcholinesterase (AChE), the primary target of organophosphate toxicity. nih.gov Specifically, this compound is considered a major metabolite and a primary toxicant formed after exposure. who.int The transformation of temephos into more toxic subproducts, such as the sulfoxide, under ambient conditions highlights the importance of understanding its complete degradation pathway. rsc.orgresearchgate.net Recent studies have indicated that temephos-oxidized derivatives, which can form in chlorinated water, may pose a toxicological risk. nih.gov
Interactive Data Table: Environmental Occurrence of this compound
| Environmental Matrix | Maximum Detected Concentration/Percentage | Study Context | Reference |
| Water (Water-Sediment System) | 3.6% of Applied Radioactivity | Laboratory Study | epa.govanses.fr |
| Sediment (Water-Sediment System) | 5.4% of Applied Radioactivity | Laboratory Study | epa.govanses.fr |
| Water (Photolysis) | 11% of Applied Radioactivity | Laboratory Study | anses.fr |
| Rice Crop Field Water | 0.01 - 2.27 µg/L | Field Study | acs.org |
| Water (after rapid adsorption to sediment) | 400 µg/L | Field Study | anses.fr |
Emerging Research Areas in this compound Chemistry and Ecotoxicology
While the role of this compound as a primary metabolite is established, several areas require further investigation to fully comprehend its environmental and health implications. A critical emerging research area is the comprehensive toxicological characterization of this compound and other oxidized metabolites. nih.gov Although it is known that oxidized products can be more potent AChE inhibitors, detailed dose-response data and assessments of other potential toxic endpoints, such as genotoxicity and neurodevelopmental effects, are limited. nih.govi3l.ac.id
The photocatalytic degradation of temephos and its byproducts, including this compound, is another promising field. rsc.org Research into efficient photocatalysts, like zinc oxide (ZnO) nanostructures, for the complete mineralization of these compounds could lead to effective water remediation technologies. rsc.orgresearchgate.net Understanding the multi-stage degradation process and the factors that enhance it, such as nanoparticle morphology, is crucial for developing practical applications. rsc.org
Furthermore, in silico approaches are being used to predict the biotransformation pathways of temephos in humans, identifying numerous potential metabolites, including various oxidized forms. acs.org These computational predictions, which suggest the involvement of specific cytochrome P450 (CYP) enzymes, need experimental validation. acs.org Such studies are essential for a more accurate human health risk assessment, especially considering the widespread use of temephos in drinking water sources in some regions. acs.orgmdpi.com Future research should also focus on the potential for combined or synergistic toxic effects of this compound with other environmental contaminants.
Methodological Advancements for Comprehensive Environmental and Biological Assessment
The accurate detection and quantification of this compound in complex matrices are fundamental to assessing exposure and risk. Historically, some analytical methods for temephos could not determine its metabolites. epa.gov There is a need for robust analytical methods that can simultaneously measure the parent compound and its key degradation products.
Significant progress has been made with the development of methods using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). acs.org For example, liquid chromatography/thermospray/mass spectrometry (LC/TSP/MS) has been successfully used to monitor temephos and its transformation products in environmental water samples. acs.org More recently, an HPLC with a diode-array detector (DAD) method has been developed for the analysis of temephos and six of its metabolites, including this compound, using synthesized authentic analytical standards. nih.govresearchgate.net This allows for more specific and quantitative monitoring in both environmental and biological samples. nih.gov
Future advancements should aim to enhance the sensitivity and accessibility of these methods. Developing techniques with lower limits of detection is crucial, as these compounds can be present at very low concentrations in the environment. who.intacs.org The U.S. Geological Survey has a method for temephos in filtered water using gas chromatography-mass spectrometry with a detection limit of 0.0361 µg/L. nih.gov The establishment of validated biomarkers of exposure, such as specific urinary metabolites, is also a key area for development to improve human exposure monitoring. mdpi.com The continued development and validation of these advanced analytical tools are indispensable for future research into the fate and effects of this compound.
Q & A
Q. How is temephos sulfoxide identified and distinguished from its parent compound, temephos, in environmental samples?
this compound is a primary oxidation product of temephos, formed via sulfoxidation. To distinguish it from temephos:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise separation and identification based on molecular weight differences (temephos: ; this compound: ) .
- Monitor characteristic fragmentation patterns in MS/MS spectra; this compound exhibits a sulfur-oxygen bond signature at m/z 322.1, absent in temephos .
- Validate methods using reference standards and spike-recovery experiments in matrices like water or soil .
Q. What experimental designs are optimal for studying this compound’s environmental persistence?
- Controlled degradation studies : Expose temephos to simulated environmental conditions (e.g., UV light, chlorinated water) and quantify sulfoxide formation via GC-MS or LC-MS/MS at timed intervals .
- Half-life determination : Use first-order kinetics models under varying pH, temperature, and microbial activity to assess stability. For example, this compound’s half-life in chlorinated water exceeds 72 hours, indicating high persistence .
- Include controls (e.g., dark conditions, sterile samples) to isolate abiotic vs. biotic transformation pathways .
Q. How does this compound interact with non-target aquatic organisms?
- Acute toxicity assays : Conduct Daphnia magna or zebrafish embryo exposure tests with LC₅₀ calculations. This compound exhibits lower acute toxicity than temephos but may bioaccumulate due to higher polarity .
- Enzymatic activity profiling : Measure detoxification enzymes (e.g., glutathione-S-transferase, acetylcholinesterase) in exposed organisms to assess sublethal effects. For instance, Aedes aegypti larvae show elevated GST activity after prolonged this compound exposure .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound in complex matrices, and how are they resolved?
- Matrix interference : Co-eluting organic compounds in soil or biological samples can mask sulfoxide peaks. Mitigate via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
- Isomer differentiation : this compound exists as multiple stereoisomers. Use chiral chromatography columns or nuclear magnetic resonance (NMR) to resolve and quantify individual isomers .
- Low recovery rates : Optimize solvent systems (e.g., cyclohexane for non-polar extraction) and validate with isotopically labeled internal standards (e.g., deuterated this compound) .
Q. How can contradictory data on this compound’s ecotoxicological impacts be reconciled?
Discrepancies in toxicity studies often stem from:
- Exposure duration : Chronic low-dose studies may reveal endocrine disruption not observed in acute assays .
- Species-specific metabolism : Detoxification pathways vary; e.g., algae degrade sulfoxide faster than fish due to cytochrome P450 diversity .
- Environmental covariates : pH and dissolved organic carbon alter sulfoxide bioavailability. Meta-analyses comparing studies under standardized conditions (e.g., OECD guidelines) are critical .
Q. What advanced models predict this compound’s behavior in heterogeneous environments?
- Quantitative structure-activity relationship (QSAR) models : Correlate sulfoxide’s logP (1.8) and water solubility (3.2 mg/L) with bioaccumulation potential .
- Fugacity-based models : Simulate partitioning between air, water, and soil using Henry’s Law constants and octanol-water coefficients .
- Machine learning : Train algorithms on existing degradation datasets to predict sulfoxide persistence under novel climate scenarios (e.g., increased rainfall or temperature) .
Data Contradictions and Resolution Strategies
Key Research Gaps
- Mechanistic insights into sulfoxide-induced resistance : Map genomic and proteomic changes in resistant mosquito populations .
- Interaction with co-pollutants : Study sulfoxide’s synergy with heavy metals or microplastics using factorial design experiments .
- Long-term ecosystem impacts : Implement mesocosm studies to assess food-web transfer over multi-generational timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
